2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c1-2-15-3-5-16(6-4-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-9-7-17(23)8-10-18/h3-13H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAVIHYQEVXAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel organic molecule notable for its complex structure, which includes a pyrazolo[1,5-a]pyrazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications such as cancer treatment and anti-inflammatory therapies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.6 g/mol. The presence of functional groups such as the sulfanyl and acetamide moieties enhances its reactivity and potential interactions with biological targets.
Research on the specific mechanism of action for this compound remains limited. However, the structural characteristics suggest potential interactions with various biological pathways. The sulfanyl group may participate in nucleophilic substitution reactions, while the acetamide moiety could undergo hydrolysis or acylation, leading to modified derivatives with enhanced biological efficacy.
Anticancer Potential
The pyrazolo[1,5-a]pyrazine scaffold has been associated with anticancer properties in related compounds. For instance, studies have indicated that pyrazolo derivatives exhibit selective inhibition of cancer cell proliferation and may induce apoptosis in tumor cells. The unique combination of substituents in this compound could further enhance its anticancer activity compared to simpler analogs.
Anti-inflammatory Effects
Compounds featuring similar structural motifs have shown promise in exhibiting anti-inflammatory effects. The interaction of the pyrazolo core with inflammatory mediators could provide a pathway for developing anti-inflammatory agents.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. Below is a summary table highlighting various analogs and their reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Bromophenyl and naphthalen groups | Potential anticancer activity |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Benzodioxane structure | Anti-inflammatory effects |
| 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Methoxy and methyl substituents | Antidepressant properties |
Research Findings and Case Studies
While specific studies focusing solely on This compound are sparse, related research has highlighted the importance of the pyrazolo scaffold in drug design. For instance:
- Anticancer Studies : Research has shown that pyrazolo derivatives can selectively inhibit certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
- Inflammation Models : In animal models, compounds similar to this one have demonstrated reduced markers of inflammation, suggesting a potential pathway for therapeutic application in chronic inflammatory diseases.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the incorporation of various functional groups to optimize biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs vary in substituents on the pyrazolo[1,5-a]pyrazine core and the acetamide nitrogen. Key comparisons include:
Substituent Variations and Physicochemical Properties
Key Research Findings and Limitations
- Structural Insights : The dihedral angle between the pyrazine core and aryl substituents (e.g., ~54.6° in []) influences conformational stability and target binding. The target compound’s ethyl group may reduce steric hindrance compared to bulkier substituents.
- Extrapolation from structural analogs remains speculative.
- Optimization Challenges : Balancing lipophilicity (ethyl/fluorine) with solubility remains critical for in vivo efficacy, as seen in related acetamide derivatives .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the multi-step synthesis of 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide?
- Methodological Answer : Key parameters include solvent polarity (e.g., DMF for nucleophilic substitution steps), temperature control (60–80°C for cyclization reactions), and stoichiometric ratios (1:1.2 for thiol-acetamide coupling). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to avoid side products. Reaction progress should be monitored using TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of -NMR (to verify aromatic proton environments and sulfanyl linkage), -NMR (for carbonyl and pyrazine carbons), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity (>95%) should be validated via reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or receptor binding assays) using fluorogenic substrates. For cellular activity, test cytotoxicity in HEK-293 or HeLa cell lines via MTT assays (IC determination). Dose-response curves (1 nM–100 µM) and positive controls (e.g., staurosporine for kinases) are essential for benchmarking .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., adenosine receptors) to identify key binding interactions. QSAR models trained on pyrazolo-pyrazine analogs can predict substituent effects on logP and binding affinity. Free-energy perturbation (FEP) calculations refine predictions for fluorophenyl or ethylphenyl modifications .
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate conflicting parameters (e.g., temperature vs. catalyst loading). For example, a Central Composite Design (CCD) can optimize reaction variables while minimizing experimental runs. Conflicting NMR data may arise from solvent-induced shifts; validate with COSY and NOESY spectra .
Q. How does the sulfanyl-acetamide moiety influence stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS over 72 hours. Thioether oxidation can be mitigated by substituting the sulfanyl group with a methylsulfonyl or modifying the acetamide’s N-aryl substituent .
Q. What experimental approaches validate hypothesized structure-activity relationships (SAR) for pyrazolo-pyrazine analogs?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., 4-ethylphenyl → 4-methoxyphenyl) and test in parallel assays. Use pairwise statistical analysis (ANOVA with Tukey’s post-hoc test) to isolate substituent effects. Surface plasmon resonance (SPR) quantifies binding kinetics for critical targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
